(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Description
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a useful research compound. Its molecular formula is C51H77N13O9 and its molecular weight is 1016.2 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's intricate structure is characterized by multiple chiral centers and various functional groups that suggest potential interactions with biological targets. The presence of amino acids and indole moieties indicates its relevance in protein synthesis and interaction with neurotransmitter systems.
Anticancer Activity
Recent studies have explored the anticancer properties of similar peptide derivatives, indicating that compounds with structural similarities may exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of pyrrolidine demonstrated growth inhibition in HepG2 cells, a human hepatoma cell line, with IC50 values indicating effective cytotoxicity at specific concentrations (62.5 µg/mL) over 48 to 72 hours .
Table 1: IC50 Values for Pyrrolidine Derivatives Against HepG2 Cells
Time (hours) | IC50 (µg/mL) |
---|---|
24 | 62.5 |
48 | 125 |
72 | 62.5 |
The proposed mechanism by which similar compounds exert their anticancer effects includes induction of apoptosis characterized by chromatin condensation, nuclear shrinkage, and DNA fragmentation . These morphological changes are critical indicators of programmed cell death, suggesting that the compound may activate apoptotic pathways in cancer cells.
Neuroprotective Effects
In addition to anticancer properties, related compounds have shown promise in neuroprotection. For example, studies involving pyrrolidine derivatives have reported antiparkinsonian activity in animal models . Such findings highlight the potential for this compound to influence neurological pathways and protect against neurodegenerative diseases.
Study on HepG2 Cells
A study conducted on HepG2 cells treated with various concentrations of a pyrrolidine derivative revealed significant cytotoxic effects. The study utilized the MTT assay to assess cell viability and flow cytometry to evaluate apoptosis . The results indicated that higher concentrations led to increased cell death, supporting the hypothesis that these compounds can effectively target cancerous cells.
Neuroprotective Study
In another investigation focusing on the neuroprotective effects of similar compounds, researchers found that certain derivatives could alleviate symptoms in animal models of Parkinson's disease. This suggests that modifications in the compound's structure could enhance its therapeutic potential in treating neurodegenerative disorders .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOOXZYRDPHLW-PJJIIYKISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N13O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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